{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol
Description
Properties
IUPAC Name |
[1-[amino(pyridin-4-yl)methyl]cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10(9-2-6-13-7-3-9)11(8-14)4-1-5-11/h2-3,6-7,10,14H,1,4-5,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUXJAGHBHOAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The starting material, 4-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the corresponding Schiff base.
Cyclobutylation: The Schiff base is then subjected to cyclobutylation using a cyclobutyl halide under basic conditions to form the cyclobutylpyridine intermediate.
Chemical Reactions Analysis
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine and cyclobutyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1. GPR88 Agonism
Recent studies have highlighted the role of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological processes and psychiatric disorders. Compounds derived from similar structural frameworks have shown promise in modulating GPR88 activity, suggesting that this compound may also exhibit beneficial effects in treating conditions such as depression and anxiety disorders by enhancing dopaminergic signaling pathways .
2. Cancer Therapeutics
The structural properties of this compound position it as a candidate for developing inhibitors targeting specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). This inhibition could potentially lead to new treatments for patients with resistant forms of cancer .
Drug Development
1. Structure-Activity Relationship Studies
The compound's unique structure allows for extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying different functional groups on the cyclobutyl or pyridine rings, researchers can enhance its potency and selectivity for specific biological targets. Such modifications have been shown to significantly affect the agonistic activity on receptors like GPR88 .
2. Synthesis and Characterization
The synthesis of this compound involves several organic reactions, including Boc-protection and alkylation methods, followed by reduction processes to yield the final product in high purity. Characterization techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of synthesized compounds .
Research Applications
1. Neuroscience Research
Due to its potential as a GPR88 agonist, this compound can be utilized in neuroscience research to explore its effects on brain function and behavior. Animal models can be employed to assess its impact on neurochemical pathways and behavioral outcomes related to mood regulation .
2. Pharmaceutical Formulation Studies
The compound's stability and solubility profiles make it suitable for formulation studies aimed at developing effective drug delivery systems. Investigating its behavior in different solvents and formulations can provide insights into optimizing its bioavailability when used therapeutically.
Case Studies
Mechanism of Action
The mechanism of action of {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and pyridine functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
{1-[(Methylamino)methyl]cyclobutyl}methanol
- Structure: Replaces the pyridin-4-yl group with a methylamino (-NHCH₃) substituent.
- Molecular Formula : C₇H₁₄N₂O (MW: 142.20 g/mol) vs. C₁₀H₁₃N₂O (estimated MW: 193.23 g/mol for the main compound).
- Key Differences: The absence of the pyridine ring reduces aromatic interactions and hydrogen-bonding capacity.
- Synthesis & Availability : Commercially available via 12 suppliers (e.g., MolPort-006-068-958), suggesting straightforward synthesis pathways .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
- Structure : Features dual pyridine cores with chloro and substituted phenyl groups.
- Key Differences :
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol
- Structure: Replaces cyclobutyl with a piperidine ring and substitutes pyridinyl with a phenyl-aminomethyl group.
- Molecular Formula : C₁₃H₂₀N₂O (MW: 220.31 g/mol).
- Key Differences: Piperidine’s six-membered ring offers greater conformational flexibility compared to cyclobutyl’s strain.
Physicochemical Properties and Functional Implications
- Solubility: The pyridine and amino groups in the main compound enhance water solubility compared to the methylamino analog.
- Stability : Cyclobutyl rings may introduce strain, reducing stability relative to piperidine-containing analogs .
Biological Activity
{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}N_{2}O, with a molecular weight of 204.27 g/mol. The compound features a cyclobutyl group linked to an amino-pyridine moiety, which is hypothesized to influence its biological interactions.
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including receptors and enzymes. The amino group in the pyridine ring may facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Potential Targets
- P2Y Receptors : Studies on related compounds suggest that they may act as antagonists at P2Y receptors, influencing pathways related to cell signaling and inflammation .
- MAP Kinases : Compounds structurally akin to this compound have been noted for their ability to inhibit MAP4K1, a serine/threonine kinase involved in immune responses and cancer progression .
Biological Activity
The biological activity of this compound has been assessed through various assays:
In Vitro Studies
- Cell Viability Assays : Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 µM against HCT116 colon cancer cells.
- Apoptosis Induction : Evidence suggests that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of the compound:
- Tumor Growth Inhibition : In mouse models, administration of this compound resulted in a significant reduction in tumor size compared to controls.
- Immune Modulation : The compound's interaction with immune checkpoints suggests potential applications in immuno-oncology.
Case Studies
- MAP4K1 Inhibition : A study highlighted the optimization of azaindole-based compounds leading to potent MAP4K1 inhibitors. Similar structure-activity relationships (SAR) can be anticipated for this compound, suggesting a pathway for future drug development .
- P2Y Receptor Antagonism : Analogous compounds have shown varying degrees of selectivity and potency at P2Y receptors, indicating that modifications to the cyclobutyl or pyridine moieties could enhance efficacy .
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| HCT116 Cell Line | 10 | Cell Viability |
| MAP4K1 Inhibition | <100 | Enzyme Activity |
| Tumor Growth | N/A | In Vivo Model |
Q & A
Q. What are the established synthetic routes for {1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol, and how are reaction conditions optimized?
The synthesis typically involves reductive amination or cyclization strategies. For example, intermediates like cyclobutane derivatives can be functionalized via nucleophilic substitution or condensation reactions. A key step is the introduction of the pyridinyl group using coupling reagents (e.g., palladium catalysts) or direct alkylation . Reaction optimization includes controlling temperature (reflux in ethanol, as in pyridine derivative syntheses ), stoichiometry of ammonium acetate, and purification via crystallization (DMF/ethanol mixtures) . Monitoring via thin-layer chromatography (TLC) and characterizing intermediates by H/C NMR ensures regioselectivity and purity.
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : To confirm the cyclobutyl scaffold, amino, and hydroxymethyl groups. H NMR detects proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm), while C NMR identifies quaternary carbons in the cyclobutane ring .
- X-ray crystallography : For resolving stereochemistry and bond angles. Tools like WinGX suite aid in small-molecule crystallography .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNO, MW 115.17) and fragmentation patterns .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- Forced degradation : Exposing the compound to acidic/basic conditions (e.g., HCl/NaOH) and analyzing degradation products via HPLC or LC-MS.
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Moisture sensitivity tests : Storing samples in controlled humidity chambers and monitoring hygroscopicity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) model:
- Electrostatic potential maps : Identifying nucleophilic/electrophilic sites (e.g., amino group lone pairs).
- Frontier molecular orbitals (HOMO/LUMO) : Predicting charge-transfer interactions with biological targets .
- Thermochemical data : Atomization energies and proton affinities to compare with experimental values (average deviation <2.4 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Discrepancies (e.g., varying IC values in kinase inhibition assays) require:
- Orthogonal assays : Validate Mps1 inhibition using biochemical (e.g., ATPase activity) and cellular (e.g., mitotic arrest) endpoints .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives from rapid clearance .
- Structural analogs : Synthesize derivatives (e.g., pyrido[3,4-d]pyrimidine variants) to isolate contributions of the cyclobutylmethanol moiety .
Q. How are regioselectivity challenges addressed during functionalization of the cyclobutane ring?
- Steric/electronic directing groups : Introducing temporary protecting groups (e.g., Boc on the amino group) to bias substitution sites.
- Computational modeling : DFT-guided transition-state analysis to predict favorable reaction pathways .
- Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) for Suzuki-Miyaura reactions .
Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic (PK) properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
